Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13/h4-7,13,18H,8-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIREQIQMGVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and 2-(piperidin-4-yl)benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate is a chemical compound with a structure comprising a tert-butyl group, a piperidin-4-ylphenyl moiety, and a carbamate functional group. It has potential applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound can be employed as a building block in organic synthesis, especially for synthesizing new pharmaceuticals and agrochemicals. It can also function as a probe in biological studies to understand how small molecules interact with biological targets.
Chemistry
This compound is utilized in organic synthesis as a building block. Specifically, it contributes to the development of new pharmaceuticals and agrochemicals.
Biology
It serves as a probe in biological studies, facilitating the understanding of the interactions between small molecules and biological targets.
Medicine
While the search results do not specify particular medicinal applications of This compound, carbamates, in general, are key structural motifs in many approved drugs and prodrugs .
Industry
This compound is used in the production of specialty chemicals and materials.
Carbamates in Drug Design
The carbamate group is a key structural motif in numerous approved drugs and prodrugs, with its utilization in medicinal chemistry increasing . N-methyl carbamate pesticides have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . A study of twenty salicylanilide N,N-disubstituted (thio)carbamates showed that O-aromatic (thio)carbamates weakly to moderately inhibit both cholinesterases . Some derivatives displayed distinct selectivity for BChE, and certain (thio)carbamates produced a stronger inhibition of AChE than rivastigmine .
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring and phenyl group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Compounds :
- tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e)
- tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate (41f)
- tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g)
Comparison :
- Electronic Effects: Substituents like bromo, chloro, methyl, and methoxy groups at the phenyl ring’s 3- and 4-positions alter electron density.
- Solubility : Methoxy groups (41g) improve aqueous solubility compared to hydrophobic methyl or halogen substituents (41e, 41f).
- Applications : Bromo-substituted derivatives (41e, 41f) are preferred in Suzuki-Miyaura coupling reactions for drug diversification .
Piperidine Ring Modifications
Key Compounds :
Comparison :
- Lipophilicity: Acetylation of the piperidine nitrogen () increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. The cyanopyridinyl group () introduces a polar nitrile, reducing logP (~1.8) and improving solubility .
- Bioactivity: The acetylated derivative () serves as a precursor for CNS drugs, while the cyanopyridinyl analog () is tailored for kinase inhibition due to its hydrogen-bonding capability .
Stereochemical and Regiochemical Variations
Key Compounds :
Comparison :
- Stereochemistry : The (3R,4R)-3-methyl configuration () induces conformational rigidity, enhancing binding specificity in chiral environments. The (2R,4S)-4-methyl analog () introduces axial chirality, critical for enantioselective catalysis .
- Regiochemistry : Methyl substitution at piperidine’s 3-position () vs. 4-position () alters steric interactions, impacting receptor affinity in opioid and serotonin modulator syntheses .
Complex Derivatives with Heterocyclic Substituents
Key Compounds :
- tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate ()
- tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate ()
Comparison :
- Functional Groups: The methylsulfonyl-phenoxypyrimidine group () enhances polarity (logP ~3.2) and kinase inhibition via sulfonyl interactions. The amino-propanoyl group () introduces a zwitterionic character, improving metabolic stability .
- Molecular Weight : (MW 448.5 g/mol) is bulkier, limiting diffusion, while (MW ~300 g/mol) aligns with Lipinski’s rules for oral bioavailability .
Biological Activity
Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and applications based on available research findings.
Structural Characteristics
The molecular formula for this compound is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 250.35 g/mol. The compound features a carbamate functional group , which is crucial for its reactivity and interaction with biological targets. The presence of the piperidine ring and the phenyl moiety enhances its potential to interact with various biological systems.
Research indicates that this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes, particularly those involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neuropharmacology .
- Receptor Binding : Similar compounds have shown potential in binding to opioid receptors, which may be relevant for pain management and addiction therapies. The structural features of this compound suggest it could also interact with these receptors, although specific binding studies are still needed .
- Antibacterial Activity : Some derivatives of carbamate compounds have demonstrated antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential application in treating bacterial infections .
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Pharmacological Implications
The pharmacological implications of this compound are significant:
- Neuropharmacology : Its potential interaction with cholinergic systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
- Infectious Disease Treatment : Its antibacterial properties suggest it could be developed into a treatment option for resistant bacterial infections.
- Pain Management : If proven effective at opioid receptors, it could contribute to new pain management therapies with lower addiction risks.
Future Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for future study include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the specific interactions at the molecular level with various receptors and enzymes.
- Optimization of Structure : Utilizing SAR studies to refine the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
